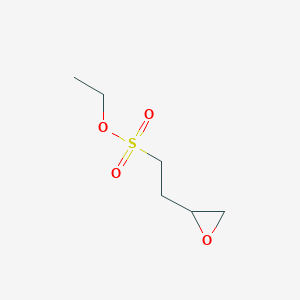

Ethyl 2-(oxiran-2-yl)ethanesulfonate

Description

Properties

Molecular Formula |

C6H12O4S |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

ethyl 2-(oxiran-2-yl)ethanesulfonate |

InChI |

InChI=1S/C6H12O4S/c1-2-10-11(7,8)4-3-6-5-9-6/h6H,2-5H2,1H3 |

InChI Key |

XCHDTNKPOAHHFF-UHFFFAOYSA-N |

Canonical SMILES |

CCOS(=O)(=O)CCC1CO1 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Epichlorohydrin with Methanesulfonamide Derivatives

One documented synthetic approach involves the reaction of (S)-2-chloromethyloxirane (epichlorohydrin derivative) with N-methylmethanesulfonamide under strongly basic aqueous conditions. The process is conducted at low temperatures (3-4 °C) to control reactivity and selectivity.

-

- Preparation of a basic aqueous solution of NaOH (50% in water).

- Addition of N-methylmethanesulfonamide to the NaOH solution, stirring at 4 °C.

- Slow addition of (S)-2-chloromethyloxirane to the mixture.

- Stirring for 20 hours at 3-4 °C to complete the nucleophilic substitution.

- Extraction with dichloromethane, followed by washing with phosphoric acid and brine.

- Removal of solvent by rotary evaporation and purification by repeated toluene washings.

-

- The crude product is obtained in high yield and used directly in subsequent synthetic steps without further purification.

- The process yields a white solid intermediate, N-methyl-N-[(S)-2-oxiran-2-ylmethyl]methanesulfonamide, which is closely related structurally to this compound and can be further converted.

Sulfonation of Epoxyalkyl Precursors

While direct preparation of this compound is less frequently detailed, sulfonation of epoxyalkyl intermediates is a common approach to introduce the ethanesulfonate group. This involves:

- Starting from epichlorohydrin or its derivatives.

- Reaction with sulfonating agents such as ethanesulfonic acid or sulfonyl chlorides.

- Controlled reaction conditions to preserve the epoxide ring while installing the sulfonate group.

Although specific protocols for this exact compound are limited in open literature, similar sulfonation methods are well-documented for related compounds.

Alternative Synthetic Routes Involving Epoxide Ring Formation

Some advanced synthetic strategies involve:

- Formation of the epoxide ring via intramolecular cyclization of halohydrin intermediates.

- Subsequent introduction of the ethanesulfonate group through nucleophilic substitution or sulfonation steps.

These multi-step sequences often require careful control of temperature, pH, and solvent systems to avoid epoxide ring opening and side reactions.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(oxiran-2-yl)ethanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate ester group to a sulfonic acid or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: The major products are ring-opened derivatives with nucleophiles attached to the carbon atoms of the former epoxide ring.

Oxidation: Oxidized products include sulfonic acids and other oxygenated derivatives.

Reduction: Reduced products include sulfonic acids and other reduced forms of the sulfonate ester.

Scientific Research Applications

Ethyl 2-(oxiran-2-yl)ethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(oxiran-2-yl)ethanesulfonate involves the reactivity of the epoxide ring and the sulfonate ester group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various molecular targets, including proteins and nucleic acids, by forming covalent bonds with nucleophilic residues . The sulfonate ester group can also participate in various chemical reactions, further enhancing the compound’s versatility .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between Ethyl 2-(oxiran-2-yl)ethanesulfonate and related sulfonate or epoxide-containing compounds:

Key Findings:

Structural Differences :

- The epoxide group in this compound distinguishes it from analogs like 2-(Oxolan-2-yl)ethyl methanesulfonate (which has a tetrahydrofuran ring). The epoxide’s strained three-membered ring enhances reactivity, enabling participation in nucleophilic ring-opening reactions, whereas oxolane derivatives are more stable .

- Compared to 2-(Methanesulfonyloxy)ethyl methanesulfonate (a bis-sulfonate), the target compound’s single sulfonate group and epoxide moiety balance reactivity and stability .

Functional and Catalytic Properties: Sulfonate esters like this compound may interact with enzymatic systems, as seen in studies of ethanesulfonate derivatives in Xanthobacter strain Py2 epoxide carboxylase systems . In contrast, non-reactive analogs like Ethyl 2-acetylheptanoate are used in non-reactive applications (e.g., fragrances) due to their ester and ketone functionalities .

While direct safety data for this compound are unavailable, analogs like 2-(Oxolan-2-yl)ethyl methanesulfonate emphasize lab-specific precautions . Compounds lacking reactive groups (e.g., Ethyl 2-acetylheptanoate) pose minimal risks, as indicated by absent hazard statements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.